BenchChemオンラインストアへようこそ!

4-Bromo-5-(difluoromethyl)-2-fluoropyridine

Nucleophilic aromatic substitution 2-fluoropyridine reactivity Late-stage functionalization

4-Bromo-5-(difluoromethyl)-2-fluoropyridine (CAS 1803695-61-5, molecular formula C₆H₃BrF₃N, MW 225.99 g/mol) is a tri-substituted pyridine building block bearing a bromine atom at C4, a difluoromethyl (–CF₂H) group at C5, and a fluorine atom at C2. The –CF₂H substituent functions as a lipophilic hydrogen-bond donor and is a recognized bioisostere of thiol, amine, and pyridine-N-oxide motifs, while the 2-fluoro substituent activates the ring for nucleophilic aromatic substitution (SNAr) and the 4-bromo handle enables orthogonal cross-coupling.

Molecular Formula C6H3BrF3N
Molecular Weight 225.99 g/mol
Cat. No. B13969766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-(difluoromethyl)-2-fluoropyridine
Molecular FormulaC6H3BrF3N
Molecular Weight225.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1F)C(F)F)Br
InChIInChI=1S/C6H3BrF3N/c7-4-1-5(8)11-2-3(4)6(9)10/h1-2,6H
InChIKeyGNGUIFCKRUBCDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-(difluoromethyl)-2-fluoropyridine: Core Structural Profile and Procurement-Relevant Identity


4-Bromo-5-(difluoromethyl)-2-fluoropyridine (CAS 1803695-61-5, molecular formula C₆H₃BrF₃N, MW 225.99 g/mol) is a tri-substituted pyridine building block bearing a bromine atom at C4, a difluoromethyl (–CF₂H) group at C5, and a fluorine atom at C2 . The –CF₂H substituent functions as a lipophilic hydrogen-bond donor and is a recognized bioisostere of thiol, amine, and pyridine-N-oxide motifs, while the 2-fluoro substituent activates the ring for nucleophilic aromatic substitution (SNAr) and the 4-bromo handle enables orthogonal cross-coupling [1][2]. This precise 2,4,5-substitution pattern distinguishes the compound from its regioisomeric and heteroatom-substituted analogs, making it a strategic intermediate for medicinal chemistry and agrochemical discovery programs that require sequential, site-selective functionalization.

Why Generic Substitution Fails for 4-Bromo-5-(difluoromethyl)-2-fluoropyridine: Three Irreducible Differentiation Vectors


Substituting this compound with a close analog—such as the 4-chloro variant, the 2-chloro variant, or a regioisomer—introduces quantifiable and often unacceptable deviations in reactivity, selectivity, and downstream biological profile. The C2–F bond undergoes SNAr approximately 320× faster than C2–Cl, enabling mild functionalization conditions that are incompatible with chloro analogs [1]. At C4, the C–Br bond participates in oxidative addition with palladium substantially faster than C–Cl, permitting chemoselective Suzuki coupling in the presence of chloride, as established by the reactivity order –Br > –OSO₂F > –Cl [2]. The –CF₂H group at C5 provides a hydrogen-bond donor capacity (A ≈ 0.15–0.20 on the Abraham scale) absent in –CF₃ analogs, which cannot donate a hydrogen bond, and delivers a distinct metabolic stability window intermediate between non-fluorinated and perfluorinated congeners [3][4]. Swapping any one of these three substituents destroys the orthogonal reactivity triad that defines the compound's synthetic utility.

Quantitative Differentiation Evidence: 4-Bromo-5-(difluoromethyl)-2-fluoropyridine vs. Closest Analogs


C2–F vs. C2–Cl: 320-Fold SNAr Rate Advantage Dictates Synthetic Strategy and Functional Group Tolerance

The 2-fluoro substituent on the target compound confers a dramatic kinetic advantage in nucleophilic aromatic substitution (SNAr) relative to the 2-chloro analog 4-bromo-5-(difluoromethyl)-2-chloropyridine. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol proceeds 320 times faster than the corresponding reaction of 2-chloropyridine, enabling SNAr under milder conditions (room temperature vs. elevated temperatures) and with broader functional group tolerance [1]. This rate difference means that the 2-fluoro compound can be selectively functionalized at C2 in the presence of sensitive groups that would be degraded under the forcing conditions required for the 2-chloro analog.

Nucleophilic aromatic substitution 2-fluoropyridine reactivity Late-stage functionalization Medicinal chemistry

C4–Br vs. C4–Cl: Chemoselective Suzuki Coupling Hierarchy Enables Iterative Synthesis

The 4-bromo substituent provides a well-established chemoselectivity advantage over the 4-chloro analog 4-chloro-5-(difluoromethyl)-2-fluoropyridine in palladium-catalyzed cross-coupling. Experimental studies on polyhalogenated pyridine systems demonstrate a reactivity order of –Br > –OSO₂F > –Cl for oxidative addition in Suzuki-Miyaura reactions [1]. This hierarchy permits selective coupling at the C4–Br site while leaving a C–Cl handle intact for subsequent orthogonal transformations. In a 4-chloro congener, the lower reactivity of C4–Cl would require harsher conditions or more active catalyst systems, compromising chemoselectivity when other electrophilic sites are present.

Suzuki-Miyaura cross-coupling Chemoselectivity Iterative synthesis Polyhalogenated pyridines

C5–CF₂H vs. C5–CF₃: Hydrogen-Bond Donor Capacity as a Bioisosteric Differentiator

The difluoromethyl group at C5 is a demonstrated lipophilic hydrogen-bond donor, in contrast to the trifluoromethyl (–CF₃) group on the comparator 4-bromo-5-(trifluoromethyl)-2-fluoropyridine, which is exclusively a hydrophobic, electron-withdrawing substituent incapable of hydrogen-bond donation. Zafrani et al. (2017) quantified the hydrogen-bond acidity (A) of the –CF₂H group as comparable to thiophenol and aniline (A ≈ 0.15–0.20 on the Abraham scale) but distinct from hydroxyl (A ≈ 0.37–0.60) [1]. The –CF₃ group has A ≈ 0.00 and cannot serve as a bioisostere for thiol, amine, or hydroxyl pharmacophores. This difference is functionally meaningful: the –CF₂H group can engage in specific hydrogen-bonding interactions with biological targets (e.g., kinase hinge regions, enzyme active sites) that –CF₃ cannot replicate.

Bioisosterism Hydrogen bond donor CF₂H pharmacology Lipophilic hydrogen bond

C5–CF₂H vs. C5–CF₃: Differential Metabolic Stability and Physicochemical Tuning in Agrochemical Design

In the context of agrochemical and pharmaceutical lead optimization, the –CF₂H group provides a metabolic stability profile intermediate between non-fluorinated (–CH₃) and fully fluorinated (–CF₃) analogs. A comprehensive review by Zhang et al. (2024) on difluoromethyl isosteres in pesticide design concluded that, compared with the drastic physicochemical alterations caused by –CF₃, the –CF₂H group moderately regulates metabolic stability, lipophilicity, bioavailability, and target binding affinity, offering a finer optimization tool [1]. This is consistent with comparative microsomal stability data across fluorinated small molecules, where –CF₂H-substituted compounds exhibit half-lives in the range of approximately 30–120 minutes—longer than non-fluorinated analogs but shorter than the often-excessive metabolic persistence of –CF₃ congeners . For the comparator 4-bromo-5-(trifluoromethyl)-2-fluoropyridine, the –CF₃ group confers higher metabolic stability but at the cost of increased lipophilicity (ΔlogP ≈ +0.5–1.0 vs. –CF₂H) and potential for bioaccumulation.

Metabolic stability Agrochemical design CF₂H vs. CF₃ Pesticide development

Regioisomeric Precision: 4-Br,5-CF₂H,2-F vs. Positional Isomers for Orthogonal Iterative Functionalization

The 4-Br,5-CF₂H,2-F substitution pattern is uniquely configured for three-step iterative diversification: (i) SNAr at C2–F, (ii) Suzuki coupling at C4–Br, and (iii) C–H functionalization or directed metalation at C6 (the remaining unsubstituted position). In contrast, the regioisomer 5-bromo-3-(difluoromethyl)-2-fluoropyridine (CAS 1805222-04-1) places Br and CF₂H in a 3,5-relationship relative to the 2-fluoro directing group, altering both the electronic activation pattern and the steric accessibility of each reactive site . The target compound's 4,5-arrangement of Br and CF₂H positions the electron-withdrawing CF₂H group para to the ring nitrogen (enhancing C2 electrophilicity) while the Br occupies the position para to C2–F, minimizing steric interference during the first SNAr step. No published head-to-head reaction efficiency comparison between these specific regioisomers is available; this evidence is class-level and based on established principles of pyridine electronic structure [1].

Regioselective synthesis Iterative cross-coupling Orthogonal reactivity Substitution pattern

Patent-Validated Utility in Fungicidal Compositions: Structural Preference for Bromo-Fluoro-Difluoromethyl Pyridines

The Syngenta fungicidal compositions patent family (US 10,575,523 and continuations, priority 2007) explicitly claims pyridine derivatives of Formula I where R₁ is difluoromethyl or trifluoromethyl and X is chloro, fluoro, or bromo as active components for controlling phytopathogenic fungi, particularly soybean rust (Phakopsora pachyrhizi) [1]. The target compound maps directly onto the Markush structure with R₁ = CF₂H and X = Br, F. The patent's explicit enumeration of bromo, fluoro, and difluoromethyl substitution as preferred embodiments validates the industrial relevance of this exact halogenation pattern. While the patent does not provide head-to-head IC₅₀ data for the free pyridine building block versus specific analogs, it establishes that the bromo-fluoro-difluoromethyl substitution triad on pyridine is intentionally selected—not arbitrary—in commercially significant agrochemical compositions.

Fungicidal compositions Agrochemical patents Phytopathogen control Syngenta

Best-Fit Research and Industrial Application Scenarios for 4-Bromo-5-(difluoromethyl)-2-fluoropyridine


Medicinal Chemistry: Sequential Orthogonal Diversification for Kinase Inhibitor SAR

The 2-F, 4-Br, 5-CF₂H triad enables a three-step iterative diversification sequence: (1) SNAr at C2–F with amine nucleophiles to install hinge-binding motifs (320× faster than 2-chloro analogs, enabling room-temperature coupling with base-sensitive substrates) [1]; (2) Suzuki-Miyaura cross-coupling at C4–Br to introduce aryl/heteroaryl groups for hydrophobic pocket occupancy, exploiting the Br > Cl chemoselectivity gradient [2]; (3) late-stage C–H functionalization at C6 for additional diversity. The C5–CF₂H group can serve as a hydrogen-bond donor to interact with the kinase hinge or catalytic lysine, a capability absent in –CF₃-substituted comparator compounds [3]. This orthogonal sequence is particularly suited for ATP-competitive kinase inhibitor programs where modular SAR exploration of three vectors (hinge-binder, selectivity pocket, solvent-exposed region) is required.

Agrochemical Discovery: Fungicide Lead Generation Targeting Phytopathogenic Fungi

The Syngenta fungicidal compositions patent family explicitly validates bromo-fluoro-difluoromethyl pyridines as preferred scaffolds for soybean rust control [1]. The C5–CF₂H group's intermediate metabolic stability profile (class-level t₁/₂ ≈ 30–120 min) provides a balance between field persistence and environmental degradability that is therapeutically superior to the overly persistent –CF₃ analogs [2]. The C4–Br and C2–F handles allow sequential introduction of fungicidal pharmacophores. In agricultural chemistry programs targeting Phakopsora pachyrhizi or related phytopathogens, this building block offers a patent-precedented entry point for generating novel composition-of-matter that can be differentiated from existing commercial fungicides.

Chemical Biology: Bioisosteric Replacement of Pyridine-N-Oxide in Quorum Sensing Inhibitors

The difluoromethylpyridine motif has been experimentally validated as a bioisosteric replacement for pyridine-N-oxide, with 2-CF₂H-pyridine derivatives showing comparable or superior quorum sensing inhibitory activity (IC₅₀ = 19–35 μM) versus the parent 4NPO (IC₅₀ = 33 μM) in Pseudomonas aeruginosa assays [1]. The target compound's 5-CF₂H,2-F substitution pattern provides an entry point for generating analogous bioisosteric replacements with the added advantage of the C4–Br handle for subsequent diversification. This scenario is relevant for anti-virulence drug discovery programs where inhibition of bacterial quorum sensing, biofilm formation, or violacein production is the therapeutic goal.

Methodological Chemistry: Regioselective meta-Difluoromethylation Method Benchmarking

The Nature Communications 2024 methodology for meta- and para- selective C–H difluoromethylation of pyridines provides a direct synthetic route to the target substitution pattern via oxazino pyridine intermediates and regioselectivity switch [1]. The target compound can serve as a benchmark substrate for evaluating new difluoromethylation methodologies, given its combination of halogens (Br, F) and the –CF₂H group. Its well-defined NMR spectroscopic signature and the commercial availability of regioisomeric analogs (e.g., 5-bromo-3-(difluoromethyl)-2-fluoropyridine, CAS 1805222-04-1) make it suitable as a reference standard for assessing regiochemical fidelity in novel C–H functionalization protocols.

Quote Request

Request a Quote for 4-Bromo-5-(difluoromethyl)-2-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.